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molecular formula C8H4FN3O4 B8601386 7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione

7-Fluoro-5-nitroquinoxaline-2,3(1H,4H)-dione

Cat. No. B8601386
M. Wt: 225.13 g/mol
InChI Key: WHQLTARIYZROST-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

A mixture of 1,2-diamino-4-fluoro-6-nitrobenzene (80 mg, 0.46 mmole) and oxalic acid dihydrate (70 mg, 0.56 mmole, used as received) in 4N HCl (4 mL) was refluxed at 120°-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the supernatant was removed. The yellow solid was washed by cold water (2×2 mL), collected by filtration, and dried in vacuo for 2 h, affording 45 mg of crude 7-fluoro-5-nitro-1,4-dihydro-2,3-quinoxalinedione (42% ) as a yellow powder. The crude product was taken up in 1N NaOH (1 mL) and filtered. The filtrate was acidified to pH=3, affording 35 mg of 7-fluoro-5-nitro-1,4-dihydro-2,3-quinoxalinedione (33% ), mp: 333°-335° C. (dec.), IR (KBr, cm-1): 3427, 3328, 3104, 3072, 1716, 1545. 1H NMR (DMSO-d6): δ 12.418 (s, 1H), 11.149(s, 1H), 7.819 (dd, J1 =2.4 Hz, J2 =9.0 Hz, 1H), 7.297 (dd, J1 =2.4 Hz, J2 =9.0 Hz, 1H); HRMS: calcd for C8H4FN3O4 (M+) m/z: 225.0185; found: 225.0188.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([F:11])=[CH:4][C:3]=1[NH2:12].O.O.[C:15](O)(=[O:19])[C:16](O)=[O:17]>Cl>[F:11][C:5]1[CH:4]=[C:3]2[C:2]([NH:1][C:15](=[O:19])[C:16](=[O:17])[NH:12]2)=[C:7]([N+:8]([O-:10])=[O:9])[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
NC1=C(C=C(C=C1[N+](=O)[O-])F)N
Name
Quantity
70 mg
Type
reactant
Smiles
O.O.C(C(=O)O)(=O)O
Name
Quantity
4 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed at 120°-5° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the supernatant was removed
WASH
Type
WASH
Details
The yellow solid was washed by cold water (2×2 mL)
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo for 2 h
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C2NC(C(NC2=C1)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 45 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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